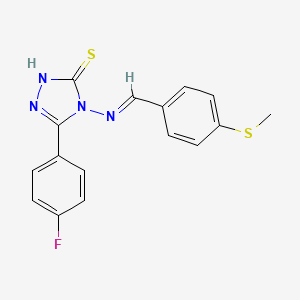![molecular formula C23H37BrN2O B15083286 N-[(E)-(2-bromophenyl)methylideneamino]hexadecanamide](/img/structure/B15083286.png)
N-[(E)-(2-bromophenyl)methylideneamino]hexadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-(2-bromophenyl)methylideneamino]hexadecanamide is an organic compound characterized by the presence of a bromophenyl group and a hexadecanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-bromophenyl)methylideneamino]hexadecanamide typically involves the reaction of 2-bromobenzaldehyde with hexadecanamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used catalysts include acids or bases, and the reaction is often conducted at elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-(2-bromophenyl)methylideneamino]hexadecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[(E)-(2-bromophenyl)methylideneamino]hexadecanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(E)-(2-bromophenyl)methylideneamino]hexadecanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-(2-bromophenyl)methylidene]-4-methylbenzenesulfonohydrazide
- 2-bromo-N-[4-[[(E)-(4-nitrophenyl)methylideneamino]carbamoyl]phenyl]benzamide
- N-(2-bromophenyl)-N’-[(E)-(4-nitrophenyl)methylideneamino]butanediamide
Uniqueness
N-[(E)-(2-bromophenyl)methylideneamino]hexadecanamide is unique due to its specific structural features, such as the combination of a bromophenyl group and a long hexadecanamide chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C23H37BrN2O |
|---|---|
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
N-[(E)-(2-bromophenyl)methylideneamino]hexadecanamide |
InChI |
InChI=1S/C23H37BrN2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-23(27)26-25-20-21-17-15-16-18-22(21)24/h15-18,20H,2-14,19H2,1H3,(H,26,27)/b25-20+ |
InChI-Schlüssel |
ORBHYJFPYTWEKN-LKUDQCMESA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1Br |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B15083210.png)
![3-allyl-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15083227.png)

![4-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B15083236.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B15083248.png)
![(4Z)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione](/img/structure/B15083250.png)
![N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15083254.png)

![methyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15083264.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15083274.png)

![2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3,4-trichlorophenyl)ethanone](/img/structure/B15083290.png)
